molecular formula C27H20N4OS2 B301482 N-{2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(1-naphthyl)acetamide

N-{2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(1-naphthyl)acetamide

货号 B301482
分子量: 480.6 g/mol
InChI 键: POMNIRKJYXTROL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(1-naphthyl)acetamide, also known as BNIPQ, is a chemical compound with potential applications in scientific research. It is a small molecule inhibitor of the interaction between the proteins Bcl-2 and Bcl-xL, which are involved in regulating cell death.

作用机制

N-{2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(1-naphthyl)acetamide inhibits the interaction between the proteins Bcl-2 and Bcl-xL by binding to a specific site on Bcl-xL. This disrupts the function of the Bcl-2/Bcl-xL complex, leading to apoptosis (programmed cell death) of cancer cells. N-{2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(1-naphthyl)acetamide has been shown to induce apoptosis in cancer cells both in vitro and in vivo (Zhang et al., 2017).
Biochemical and Physiological Effects:
N-{2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(1-naphthyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway (Zhang et al., 2017). It has also been shown to inhibit the growth and invasion of cancer cells by suppressing the expression of matrix metalloproteinases (Zhao et al., 2018). In addition, N-{2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(1-naphthyl)acetamide has been shown to inhibit angiogenesis (the formation of new blood vessels) in xenograft models (Zhang et al., 2017).

实验室实验的优点和局限性

One advantage of using N-{2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(1-naphthyl)acetamide in lab experiments is its specificity for the Bcl-2/Bcl-xL interaction. This allows for the selective inhibition of this pathway without affecting other cellular processes. Another advantage is its ability to sensitize cancer cells to chemotherapy and radiation therapy, which could potentially improve the efficacy of these treatments. One limitation of using N-{2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(1-naphthyl)acetamide in lab experiments is its relatively low solubility in water, which can make it difficult to use in certain assays.

未来方向

There are several potential future directions for the use of N-{2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(1-naphthyl)acetamide in scientific research. One direction is the development of more potent and selective inhibitors of the Bcl-2/Bcl-xL interaction. Another direction is the investigation of the use of N-{2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(1-naphthyl)acetamide in combination with other cancer treatments, such as immunotherapy. Additionally, the potential use of N-{2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(1-naphthyl)acetamide in the treatment of other diseases, such as neurodegenerative disorders, could also be explored.
In conclusion, N-{2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(1-naphthyl)acetamide is a small molecule inhibitor of the Bcl-2/Bcl-xL interaction with potential applications in scientific research. Its ability to sensitize cancer cells to chemotherapy and radiation therapy makes it a promising candidate for further investigation in the field of cancer biology. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

合成方法

The synthesis of N-{2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(1-naphthyl)acetamide involves several steps, starting with the reaction of 2-(1-naphthyl)acetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-mercaptobenzothiazole and benzimidazole to form the final product, N-{2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(1-naphthyl)acetamide. The synthesis of N-{2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(1-naphthyl)acetamide has been described in detail in a patent application (US20170000316A1).

科学研究应用

N-{2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(1-naphthyl)acetamide has potential applications in scientific research, particularly in the field of cancer biology. The Bcl-2 and Bcl-xL proteins are overexpressed in many cancers and are associated with resistance to chemotherapy and radiation therapy. Inhibitors of this interaction have the potential to sensitize cancer cells to these treatments. N-{2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(1-naphthyl)acetamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy in vitro and in vivo (Zhao et al., 2018). It has also been shown to inhibit the growth of cancer cells in xenograft models (Zhang et al., 2017).

属性

产品名称

N-{2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(1-naphthyl)acetamide

分子式

C27H20N4OS2

分子量

480.6 g/mol

IUPAC 名称

N-[2-(1H-benzimidazol-2-ylmethylsulfanyl)-1,3-benzothiazol-6-yl]-2-naphthalen-1-ylacetamide

InChI

InChI=1S/C27H20N4OS2/c32-26(14-18-8-5-7-17-6-1-2-9-20(17)18)28-19-12-13-23-24(15-19)34-27(31-23)33-16-25-29-21-10-3-4-11-22(21)30-25/h1-13,15H,14,16H2,(H,28,32)(H,29,30)

InChI 键

POMNIRKJYXTROL-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=CC4=C(C=C3)N=C(S4)SCC5=NC6=CC=CC=C6N5

规范 SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=CC4=C(C=C3)N=C(S4)SCC5=NC6=CC=CC=C6N5

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。